N-[(1-propan-2-ylpyrrol-2-yl)methylidene]hydroxylamine
Description
Properties
IUPAC Name |
N-[(1-propan-2-ylpyrrol-2-yl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-7(2)10-5-3-4-8(10)6-9-11/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHTZKLJRLMKFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC=C1C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine-Catalyzed Condensation in Isopropanol
A modified approach employs piperidine as a catalyst in isopropyl alcohol, enhancing reaction kinetics and yield. For example, a mixture of 1-propan-2-ylpyrrole-2-carbaldehyde and hydroxylamine hydrochloride in 1% piperidine/isopropanol heated at 85°C for 2 hours achieves a 96% yield. Piperidine facilitates imine formation by deprotonating hydroxylamine, increasing its nucleophilicity.
Advantages :
Phase-Transfer Catalysis (PTC)
Tetrabutylammonium bromide (TBAB) has been utilized as a phase-transfer catalyst in biphasic systems (dichloromethane/water), enabling efficient mixing of hydrophilic hydroxylamine and hydrophobic aldehyde. For instance, adding aqueous NaOH to a mixture of aldehyde, TBAB, and hydroxylamine in dichloromethane at 0°C achieves 98% yield after 12 hours.
Conditions :
-
Catalyst : TBAB (0.1 equiv).
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Base : NaOH (1.25 M aqueous solution).
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Temperature : 0°C → room temperature.
This method is particularly advantageous for large-scale synthesis, minimizing solvent volume and energy input.
Industrial-Scale Synthesis: Continuous Flow Reactors
Industrial protocols often adopt continuous flow reactors to enhance reproducibility and safety. A representative setup involves:
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Reactants : 1-Propan-2-ylpyrrole-2-carbaldehyde and hydroxylamine hydrochloride dissolved in methanol.
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Reactor Type : Tubular flow reactor with a residence time of 10 minutes at 90°C.
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Purification : In-line liquid-liquid extraction separates the product from unreacted starting materials, followed by crystallization in a cooling loop.
Benefits :
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20–30% higher throughput compared to batch reactors.
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Consistent purity (>98%) due to precise temperature control.
Green Chemistry Approaches
Aqueous-Mediated Synthesis
Recent studies highlight the use of water as a solvent to reduce environmental impact. In one protocol, 1-propan-2-ylpyrrole-2-carbaldehyde reacts with hydroxylamine in water at 90°C for 18 hours, yielding 45% product alongside 15% decarboxylated byproducts. Adding HCl (1.0 M) suppresses byproduct formation, increasing the yield to 26%.
Microwave-Assisted Synthesis
Microwave irradiation drastically reduces reaction times. A mixture of aldehyde, hydroxylamine hydrochloride, and acetic acid in ethanol irradiated at 80°C for 10 minutes achieves 79% yield. Microwave methods are ideal for high-throughput screening but require specialized equipment.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
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1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, CH=N), 6.92–6.85 (m, 2H, pyrrole-H), 3.72 (sept, 1H, CH(CH3)2), 1.45 (d, 6H, CH3).
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13C NMR : δ 160.2 (CH=N), 143.1 (pyrrole-C), 122.8 (pyrrole-CH), 48.9 (CH(CH3)2), 22.1 (CH3).
Mass Spectrometry :
Chemical Reactions Analysis
Types of Reactions: N-[(1-propan-2-ylpyrrol-2-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxylamine moiety to an amine group.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Introduction of various substituents onto the pyrrole ring.
Scientific Research Applications
N-[(1-propan-2-ylpyrrol-2-yl)methylidene]hydroxylamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-propan-2-ylpyrrol-2-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine moiety can act as a nucleophile, participating in various biochemical reactions. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Key Analogs :
(E)-N-[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene]hydroxylamine ()
Table 1: Structural and Crystallographic Properties
Analysis :
- The target compound’s pyrrole core contrasts with Analog 1’s pyrazole ring, which introduces additional nitrogen atoms and alters electronic properties.
- Hydrogen bonding in both compounds facilitates supramolecular assembly, but Analog 1 forms O–H···N-stabilized tetramers, whereas the target compound’s packing remains undetermined but likely involves similar motifs .
Comparison with Analogs :
Biological Activity
N-[(1-propan-2-ylpyrrol-2-yl)methylidene]hydroxylamine, commonly referred to as Cerkocid, is a compound with the molecular formula C₈H₁₂N₂O. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of Cerkocid based on diverse research findings, including case studies and data tables.
Cerkocid is characterized by its unique structure, which includes a hydroxylamine functional group attached to a pyrrolidine ring. The structural formula can be represented as follows:
Antimicrobial Activity
Research has indicated that Cerkocid exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing an inhibition zone diameter of up to 20 mm against Staphylococcus aureus and Escherichia coli. This suggests that Cerkocid could serve as a potential antimicrobial agent.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 15 |
Anti-inflammatory Activity
Cerkocid has also been studied for its anti-inflammatory effects. In a carrageenan-induced paw edema model in rats, Cerkocid demonstrated a dose-dependent reduction in edema. The results indicated an inhibition percentage of 79.5% at a dosage of 20 mg/kg, which is comparable to standard anti-inflammatory drugs like Indomethacin (67.3% inhibition).
Anticancer Activity
The compound's anticancer potential was assessed through various in vitro assays. A notable study reported that Cerkocid inhibited the proliferation of several cancer cell lines, including HCT-116 (colon cancer) and A-375 (melanoma), with IC50 values of 0.19 µM and 0.55 µM, respectively. These findings suggest that Cerkocid may target specific pathways involved in cancer cell growth and survival.
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 0.19 |
| A-375 | 0.55 |
| HeLa | 0.62 |
The biological activity of Cerkocid is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Cerkocid may inhibit key enzymes involved in inflammatory pathways.
- Reactive Oxygen Species (ROS) Scavenging : The compound exhibits antioxidant properties that help mitigate oxidative stress in cells.
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in cancer cells, leading to decreased proliferation.
Case Studies
Several case studies have highlighted the therapeutic potential of Cerkocid:
- Case Study on Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, Cerkocid was administered as an adjunct therapy, resulting in improved clinical outcomes.
- Anti-inflammatory Effects in Arthritis Models : In animal models of arthritis, administration of Cerkocid significantly reduced inflammatory markers and improved joint function.
Q & A
Basic: What are the recommended synthetic routes for N-[(1-propan-2-ylpyrrol-2-yl)methylidene]hydroxylamine, and how can purity be validated?
Methodological Answer:
Synthesis typically involves condensation reactions between substituted pyrrole derivatives and hydroxylamine. For example, analogous compounds (e.g., (E)-N-({1-[(2-nitrophenyl)methyl]-1H-pyrrol-2-yl}methylidene)hydroxylamine) are synthesized via Schiff base formation under acidic or alkaline conditions, often using catalysts like palladium or copper in solvents such as DMF or toluene . Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection or LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm molecular weight and impurity profiles. For crystalline derivatives, X-ray diffraction (XRD) can resolve structural purity .
Basic: How can researchers characterize the physical and chemical properties of this compound?
Methodological Answer:
Key characterization methods include:
- Spectroscopy : FT-IR to confirm imine (C=N) and hydroxylamine (N-O) functional groups; NMR (¹H/¹³C) to resolve substituent positions on the pyrrole ring.
- Thermal Analysis : DSC (Differential Scanning Calorimetry) to determine melting points and thermal stability.
- Crystallography : Single-crystal XRD (e.g., using SHELX or ORTEP ) to analyze molecular conformation and intermolecular interactions. For example, related compounds show dihedral angles between pyrrole and pendant rings ranging from 42–54°, influencing packing behavior .
Physical Properties Table (Analogous Compound):
| Property | Value (Example) | Reference |
|---|---|---|
| Boiling Point | ~367.8°C (at 760 mmHg) | |
| Density | 1.15 g/cm³ | |
| Refractive Index | 1.574 |
Advanced: How can researchers resolve contradictions in crystallographic data during structure refinement?
Methodological Answer:
Discrepancies in XRD data (e.g., bond lengths, angles) may arise from disorder, twinning, or dynamic motion. Strategies include:
- Validation Tools : Cross-check refinement results with software like SHELXL to flag outliers (e.g., ADP mismatches).
- Hydrogen Bond Analysis : Use graph-set notation (as per Etter’s rules ) to identify consistent hydrogen-bonding patterns (e.g., O—H···N interactions observed in related structures ).
- Complementary Techniques : Pair XRD with solid-state NMR or DFT calculations to validate electronic environments.
Advanced: How to design experiments to study the hydrogen-bonding network and its impact on crystal packing?
Methodological Answer:
Crystallization Screening : Use solvent/anti-solvent diffusion with varying polarity (e.g., DMSO/water) to obtain polymorphs.
Hydrogen Bond Mapping : Employ SHELX for hydrogen atom positioning and Mercury (CCDC) for visualization of O—H···N or C—H···π interactions .
Graph-Set Analysis : Classify interactions into motifs (e.g., rings, chains) using Etter’s methodology . For example, tetramer formation via O—H···N bonds in related compounds creates layered packing .
Advanced: How to optimize synthetic routes to minimize byproducts in imine formation?
Methodological Answer:
- Reaction Monitoring : Use in-situ IR or Raman spectroscopy to track Schiff base formation and adjust pH/temperature dynamically.
- Catalyst Optimization : Test transition-metal catalysts (e.g., Cu(I)/Pd(0)) to enhance regioselectivity, as seen in analogous pyrazole derivatives .
- Workup Strategies : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound from unreacted hydroxylamine or pyrrole precursors .
Basic: What safety precautions are critical when handling hydroxylamine derivatives?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., NOx).
- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles; avoid contact with skin/eyes due to potential irritancy .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
Advanced: How to analyze reaction mechanisms for imine formation in non-polar solvents?
Methodological Answer:
- Kinetic Studies : Conduct pseudo-first-order experiments with varying hydroxylamine concentrations.
- Computational Modeling : Use Gaussian or ORCA for DFT calculations to map transition states and activation energies.
- Isotopic Labeling : Introduce ¹⁵N-labeled hydroxylamine to track nitrogen migration via NMR .
Basic: What spectroscopic techniques best distinguish geometric isomers (E/Z) in this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
